Product packaging for Methyl 2-chloro-4-(chloromethyl)benzoate(Cat. No.:CAS No. 449209-38-5)

Methyl 2-chloro-4-(chloromethyl)benzoate

Cat. No.: B8067600
CAS No.: 449209-38-5
M. Wt: 219.06 g/mol
InChI Key: GPODROCFUKRAJO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(chloromethyl)benzoate is a benzoate ester compound with the molecular formula C9H9Cl2O2 and a molecular weight of 184.62 g/mol . It features both a chloro and a chloromethyl functional group on its benzene ring, making it a versatile and valuable building block in organic synthesis. As a multifunctional intermediate, it is primarily used in research and development for constructing more complex molecules, with potential applications in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals. The chloromethyl group, in particular, is highly reactive and can undergo further substitution reactions, allowing researchers to introduce new carbon-carbon or carbon-heteroatom bonds. Compounds with similar chloromethyl benzoate structures are often employed in catalytic reactions and serve as key precursors in multi-step synthetic pathways . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care, consulting the safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl2O2 B8067600 Methyl 2-chloro-4-(chloromethyl)benzoate CAS No. 449209-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-4-(chloromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPODROCFUKRAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901208799
Record name Benzoic acid, 2-chloro-4-(chloromethyl)-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449209-38-5
Record name Benzoic acid, 2-chloro-4-(chloromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449209-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-4-(chloromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance As a Key Synthetic Intermediate for Functionalized Aromatic Systems

The synthetic utility of methyl 2-chloro-4-(chloromethyl)benzoate lies in the distinct reactivity of its three functional groups: the methyl ester, the aromatic chloro substituent, and the benzylic chloromethyl group. This trifunctional nature allows for a stepwise and controlled introduction of various chemical moieties.

The chloromethyl group (-CH₂Cl) is a particularly reactive site. As a benzylic halide, it is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward attachment of a wide range of nucleophiles, such as cyanides, amines, and alkoxides, to introduce new carbon-carbon and carbon-heteroatom bonds. stackexchange.com For instance, reaction with potassium cyanide would likely lead to the formation of a phenylacetonitrile (B145931) derivative, which can be further hydrolyzed to a carboxylic acid. stackexchange.com This reactivity is a cornerstone for extending the carbon framework and building complex side chains on the aromatic ring.

The chloro group attached directly to the aromatic ring is less reactive than the benzylic chloride but can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions. chemicalbook.comsigmaaldrich.com This enables the formation of biaryl structures, which are common motifs in medicinal chemistry and materials science. Furthermore, the methyl ester group can be readily hydrolyzed to a carboxylic acid, which can then be converted into other functional groups like amides or used to modulate the solubility and electronic properties of the final molecule. nih.gov

The combination of these reactive sites makes the compound a valuable precursor for creating polysubstituted aromatic compounds with precise structural arrangements, which are often key intermediates in the synthesis of fine chemicals, including pharmaceuticals and dyes. google.com

Context Within the Broader Class of Halogenated Benzoate Esters

Methyl 2-chloro-4-(chloromethyl)benzoate belongs to the class of halogenated benzoate (B1203000) esters. These compounds are characterized by one or more halogen atoms and an ester functional group attached to a benzene (B151609) ring. The type and position of the halogen substituents significantly influence the compound's reactivity.

The synthesis of such compounds, particularly those with a chloromethyl group, is often achieved through the free-radical chlorination of the corresponding methyl-substituted benzoate ester. google.comresearchgate.net For example, methyl 2-(chloromethyl)benzoate can be produced by the chlorination of methyl 2-methylbenzoate (B1238997) using initiators like UV light or benzoyl peroxide. researchgate.net A similar strategy would be employed for this compound, starting from methyl 2-chloro-4-methylbenzoate. google.com This side-chain chlorination is a well-established free-radical reaction. google.com

Halogenated benzoate esters are widely used as intermediates in organic synthesis. nih.gov The ester group can act as a prodrug moiety, facilitating passage through cell membranes before being hydrolyzed by enzymes like esterases to release an active carboxylic acid. nih.gov The presence of electron-withdrawing groups, such as chlorine, can modulate the electronic properties and pKa of the corresponding benzoic acid, which can be crucial for biological activity. nih.gov Furthermore, the halogen atoms themselves serve as synthetic handles for further functionalization, as seen in cross-coupling reactions or nucleophilic aromatic substitution. chemicalbook.com

Overview of Academic Research Trajectories for This Chemical Compound

Esterification and Subsequent Site-Specific Halogenation Strategies

A primary and effective route to this compound involves two key transformations. First, the precursor, 2-chloro-4-methylbenzoic acid, undergoes esterification with methanol (B129727), typically under acidic conditions, to form Methyl 2-chloro-4-methylbenzoate. The second and more critical step is the site-specific chlorination of the methyl group at the 4-position of the benzene (B151609) ring. This transformation is accomplished via a free-radical substitution mechanism, which selectively targets the benzylic protons of the methyl group over the aromatic protons of the ring.

The conversion of the methyl group on Methyl 2-chloro-4-methylbenzoate to a chloromethyl group is a classic example of free-radical halogenation. wikipedia.org This reaction proceeds through a chain mechanism involving three distinct stages: initiation, propagation, and termination. libretexts.orgsavemyexams.com

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This bond breaking requires an external energy input, which is typically supplied by ultraviolet (UV) light or heat. libretexts.orglibretexts.orglibretexts.org

Propagation: A chlorine radical then abstracts a hydrogen atom from the methyl group of the substrate, forming a stable benzyl-type radical and a molecule of hydrogen chloride (HCl). chemguide.uk This new organic radical subsequently reacts with another chlorine molecule to yield the desired product, this compound, and regenerates a chlorine radical, which continues the chain reaction. chemguide.ukyoutube.com

Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical species. This can occur through the combination of two chlorine radicals, a chlorine radical and an organic radical, or two organic radicals. libretexts.orgsavemyexams.com

Ultraviolet (UV) Irradiation: UV light provides the photonic energy required to break the Cl-Cl bond homolytically. chemguide.co.uk This method is common in industrial preparations and is effective for photochemical reactions. chemguide.co.ukwikipedia.org The reaction is often described as photochemical rather than photocatalytic. chemguide.co.uk

Chemical Initiators: These are compounds that decompose under thermal conditions to produce radicals. wikipedia.org They offer an alternative to UV irradiation, allowing the reaction to proceed at controlled temperatures without the need for specialized light-emitting equipment.

Benzoyl Peroxide (BPO): This organic peroxide decomposes upon heating, cleaving the weak oxygen-oxygen bond to form benzoyloxyl radicals. These radicals can then lose carbon dioxide to form phenyl radicals, which initiate the chlorination chain. wikipedia.orgresearchgate.net

Azobisisobutyronitrile (AIBN): AIBN is often considered a safer alternative to peroxides as it is less prone to explosive decomposition. researchgate.net Upon heating (typically above 65 °C), it releases a molecule of nitrogen gas to produce two isobutyronitrile (B166230) radicals. wikipedia.orgresearchgate.netstackexchange.com

The choice of initiator depends on factors such as the desired reaction temperature, solvent solubility, and cost. stackexchange.com

Table 1: Comparison of Common Radical Initiators

InitiatorActivation MethodTypical Decomposition TemperatureKey Characteristics
Ultraviolet (UV) Light PhotolysisNot ApplicableInitiates reaction by directly cleaving Cl₂. libretexts.org
Benzoyl Peroxide (BPO) Thermal70-95 °CCommon and cost-effective; forms reactive phenyl radicals. wikipedia.orgstackexchange.com
Azobisisobutyronitrile (AIBN) Thermal65-85 °CSafer than peroxides; produces nitrogen gas as a byproduct. researchgate.netstackexchange.com

Process optimization is crucial to maximize the yield of the mono-chlorinated product and minimize the formation of di- and tri-chlorinated byproducts.

Temperature Control: Reaction temperature significantly influences both the rate of reaction and its selectivity. masterorganicchemistry.com While higher temperatures increase the reaction rate by providing more molecules with the necessary activation energy, they can also lead to a decrease in selectivity and the formation of unwanted byproducts. mit.edustackexchange.com Precise temperature control is therefore essential for achieving a high yield of the desired compound.

Chlorine Gas Stoichiometry: The molar ratio of chlorine to the toluene (B28343) derivative is a critical parameter for controlling the extent of chlorination. youtube.com An equimolar ratio (1:1) of chlorine to the methylbenzoate substrate favors the formation of the mono-chlorinated product, this compound. youtube.com Using an excess of chlorine will lead to further substitution, producing Methyl 2-chloro-4-(dichloromethyl)benzoate and subsequently Methyl 2-chloro-4-(trichloromethyl)benzoate. youtube.comsciencemadness.org Industrial processes carefully control the feed of chlorine gas to maintain the optimal stoichiometric ratio for mono-substitution. vaia.com

Table 2: Influence of Toluene:Chlorine Molar Ratio on Product Distribution

Molar Ratio (Toluene:Cl₂)Predominant ProductOther Products
1:1Benzyl (B1604629) chloride (Mono-chlorinated)Unreacted Toluene, Dichlorinated products
1:2Benzal chloride (Di-chlorinated)Mono- and Tri-chlorinated products
1:3Benzotrichloride (Tri-chlorinated)Di-chlorinated products
Note: This table illustrates the general principle using toluene as a model substrate. youtube.com

Achieving regioselectivity—the chlorination of the side-chain methyl group instead of the aromatic ring—is fundamental to this synthesis. The reaction conditions dictate the outcome.

Free-Radical vs. Electrophilic Substitution: Side-chain chlorination occurs under free-radical conditions (UV light or high temperature). stackexchange.com In contrast, chlorination of the aromatic ring is an electrophilic aromatic substitution that occurs under different conditions, typically at lower temperatures and in the presence of a Lewis acid catalyst (like FeCl₃ or AlCl₃). stackexchange.com

Influence of Substituents: The existing substituents on the benzene ring—the chloro group at position 2 and the methyl carboxylate group at position 1—are both electron-withdrawing groups. These groups deactivate the aromatic ring towards electrophilic attack, which further favors the free-radical pathway on the side chain under the appropriate conditions. While these deactivating groups can slightly destabilize the electron-deficient benzylic radical intermediate, the reaction remains feasible. stackexchange.comyoutube.com

Modern synthetic methods seek to improve selectivity and employ milder conditions. While the term "chloromethylation" often refers to the direct addition of a -CH₂Cl group to an aromatic ring (e.g., the Blanc reaction), catalytic methods can also enhance the selectivity of side-chain chlorination. wikipedia.orglibretexts.org

A notable approach involves the use of N-chlorosuccinimide (NCS) as the chlorine source in combination with a photocatalyst, such as an acridinium (B8443388) salt, under visible-light irradiation. researchgate.netorganic-chemistry.org This method offers several advantages:

Milder Conditions: It avoids the use of high temperatures or high-energy UV light, operating instead with low-cost visible light LEDs. researchgate.net

Enhanced Safety: NCS is a solid and safer chlorinating agent to handle than gaseous chlorine. organic-chemistry.org

High Selectivity: This technique is highly effective for benzylic C-H bond chlorination, even for substrates with electron-deficient rings. researchgate.net

Phase-transfer catalysis represents another strategy that has been used to improve the efficiency of chloromethylation reactions, often providing high yields under optimized conditions. phasetransfercatalysis.comiosrjournals.org

Free Radical Chlorination Techniques: Mechanistic Considerations and Process Optimization

Diverse Halogenation Pathways and Precursor Synthesis

Alternative halogenation pathways to introduce the chloromethyl group can provide additional synthetic flexibility. Instead of direct chlorination of the methyl group, a two-step sequence can be employed:

Benzylic Oxidation/Reduction: The methyl group of a precursor like Methyl 4-methyl-2-chlorobenzoate can be oxidized to a carboxylic acid and then selectively reduced to a hydroxymethyl group, yielding Methyl 2-chloro-4-(hydroxymethyl)benzoate.

Conversion of Alcohol to Chloride: The resulting benzylic alcohol can then be readily converted to the target chloromethyl compound using standard reagents such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid.

This indirect route avoids the potential for over-chlorination associated with direct free-radical halogenation, although it involves more synthetic steps.

Chloromethylation Utilizing Formaldehyde (B43269) and Hydrochloric Acid Systems

The classical method for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation. wikipedia.org This reaction employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride. wikipedia.org The reaction proceeds through the in situ formation of a highly electrophilic species from formaldehyde and HCl. Under acidic conditions, formaldehyde is protonated, rendering its carbon atom more susceptible to nucleophilic attack by the π-electrons of the aromatic ring. wikipedia.org The resulting benzyl alcohol is then rapidly converted to the corresponding chloromethyl derivative in the presence of excess hydrochloric acid. wikipedia.org

For the synthesis of this compound, the substrate is methyl 2-chlorobenzoate (B514982). The chlorine atom and the ester group on the benzene ring are deactivating groups, which can make the chloromethylation reaction more challenging compared to activated aromatic systems. However, the reaction can still proceed, with the position of the incoming chloromethyl group being directed by the existing substituents.

The reaction mechanism can be summarized as follows:

Protonation of formaldehyde by the acid catalyst.

Electrophilic attack of the activated formaldehyde on the aromatic ring of methyl 2-chlorobenzoate.

Rearomatization of the ring to form a hydroxymethyl derivative.

Conversion of the hydroxymethyl group to the chloromethyl group by reaction with HCl.

A significant challenge in this method is the potential for the formation of diarylmethane side products, where the initially formed chloromethylated product reacts with another molecule of the starting material. wikipedia.org Careful control of reaction conditions, such as temperature and reactant stoichiometry, is crucial to minimize this side reaction.

Application of Dimethoxymethane (B151124) and Chlorosulfonic Acid for Electrophilic Chloromethylation

An alternative approach to the traditional Blanc chloromethylation involves the use of chloromethyl methyl ether (MOM-Cl) as the chloromethylating agent. MOM-Cl can be generated in situ from dimethoxymethane and an appropriate acid catalyst. While direct literature on the use of chlorosulfonic acid in this specific context is scarce, strong protic acids or Lewis acids are known to catalyze the formation of the electrophilic species from MOM-Cl. nih.gov

The reaction with MOM-Cl is often advantageous for deactivated substrates where the formaldehyde-HCl system may be sluggish or require harsh conditions. wikipedia.org The methoxymethyl cation (CH₃OCH₂⁺), or a related ion pair, is believed to be the active electrophile in these reactions and has been shown to be remarkably selective. nih.gov

The synthesis would proceed by reacting methyl 2-chlorobenzoate with dimethoxymethane in the presence of a strong acid catalyst like chlorosulfonic acid. The highly reactive nature of chlorosulfonic acid would facilitate the formation of the electrophile. However, the aggressive nature of this acid also necessitates careful control of the reaction to prevent unwanted side reactions and degradation of the starting material and product.

Comparative Analysis of Chlorinating Reagents (e.g., Trichloroisocyanuric Acid, Cyanuric Chloride vs. Thionyl Chloride) for Product Purity and Side-Product Mitigation

The choice of chlorinating agent is critical for achieving high purity and minimizing side products. While thionyl chloride is a conventional reagent for converting carboxylic acids to acid chlorides, its application in chloromethylation is less direct. However, in the context of converting a hydroxymethyl group (formed as an intermediate in some chloromethylation pathways) to a chloromethyl group, a comparison of chlorinating agents is relevant.

ReagentAdvantagesDisadvantagesKey Considerations
Thionyl Chloride (SOCl₂) Readily available, effective for converting alcohols to chlorides.Can generate corrosive HCl gas and SO₂ as byproducts. May require harsh reaction conditions.Requires careful handling due to its corrosive and reactive nature. Byproduct removal is necessary.
Trichloroisocyanuric Acid (TCCA) Solid, stable, and safer to handle than many other chlorinating agents. wikipedia.orghxinmaterial.com High available chlorine content. mdma.ch Often results in cleaner reactions with fewer side products. researchgate.netresearchgate.netThe reaction stoichiometry needs careful control.A cost-effective and safer alternative for large-scale production. hxinmaterial.com
Cyanuric Chloride A solid reagent, similar to TCCA in terms of handling.Less commonly reported for this specific transformation compared to TCCA.Its reactivity profile may offer advantages in specific applications but requires further investigation for this system.

Research Findings:

Studies have shown that TCCA can be a highly efficient and selective chlorinating agent under mild conditions. researchgate.netresearchgate.net Its use often avoids the harsh acidic conditions associated with reagents like thionyl chloride, which can be beneficial when dealing with sensitive functional groups on the aromatic ring. The solid nature of TCCA and cyanuric chloride simplifies handling and dosing compared to liquid or gaseous reagents. wikipedia.org For industrial applications, the reduced formation of corrosive byproducts with TCCA can lead to lower equipment maintenance costs and simpler product purification procedures. hxinmaterial.com

Synthesis of Structurally Related Chloromethylated Benzoate Esters and Derivatives

The synthetic methodologies described for this compound can be extended to a variety of structurally related compounds, allowing for the systematic investigation of structure-activity relationships in various applications.

Systematic Variations in the Ester Moiety and Aromatic Ring Substitution Patterns

The properties of chloromethylated benzoate esters can be fine-tuned by modifying the ester group and the substitution pattern on the aromatic ring.

Ester Moiety Variation: The ester group can be varied from methyl to ethyl, propyl, or other alkyl or aryl groups. The synthesis of these analogs generally follows the same principles as for the methyl ester, with the corresponding alcohol being used in the initial esterification step. For example, the synthesis of ethyl 2-chloromethylbenzoate is a known procedure. nih.govsciencemadness.orgcibtech.org The nature of the ester group can influence the compound's physical properties, such as its boiling point and solubility, as well as its reactivity in subsequent transformations.

Aromatic Ring Substitution: The electronic nature of substituents on the aromatic ring has a significant impact on the ease of chloromethylation. Electron-donating groups, such as alkoxy or alkyl groups, activate the ring towards electrophilic attack, often leading to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups, like nitro or additional halogen atoms, deactivate the ring, making the reaction more difficult. The position of these substituents also directs the regioselectivity of the chloromethylation reaction. The synthesis of various substituted eugenyl benzoate derivatives has been reported, highlighting the versatility of these synthetic approaches. nih.gov

Starting MaterialEster GroupAromatic SubstituentsExpected Reactivity in Chloromethylation
Methyl 4-hydroxybenzoateMethyl-OH (activating)Higher reactivity, potential for side reactions.
Ethyl 2-bromobenzoateEthyl-Br (deactivating)Lower reactivity, requires stronger conditions.
Propyl 4-methylbenzoatePropyl-CH₃ (activating)Higher reactivity.
Methyl 2,5-dichlorobenzoateMethyl-Cl (deactivating)Significantly lower reactivity.

Incorporation of the Chloromethylbenzoate Framework into Novel Heterocyclic Systems

The chloromethyl group is a versatile functional handle that allows for the incorporation of the benzoate framework into a wide range of heterocyclic structures. This is typically achieved through nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile, often a nitrogen, oxygen, or sulfur atom within a heterocyclic precursor.

N-Alkylation Reactions: A common strategy involves the N-alkylation of nitrogen-containing heterocycles, such as imidazoles, pyrazoles, triazoles, and indoles, with the chloromethylated benzoate ester. nih.govorganic-chemistry.org This reaction leads to the formation of N-substituted heterocycles where the benzoate moiety is connected to the heterocyclic ring via a methylene (B1212753) bridge. These reactions are often carried out in the presence of a base to deprotonate the nitrogen atom of the heterocycle, enhancing its nucleophilicity.

Synthesis of Fused Heterocycles: In more complex synthetic sequences, the chloromethylbenzoate unit can serve as a building block for the construction of fused heterocyclic systems. nih.govresearchgate.net For example, reaction with a binucleophilic species can lead to a cyclization reaction where the chloromethyl group participates in the formation of a new ring. The synthesis of 1,2,4-benzothiadiazine 1,1-dioxides from the reaction of N-(chlorosulfonyl)imidoyl chlorides with anilines demonstrates a similar principle of using a reactive chloro-functionalized group in heterocycle formation. researchgate.net

The resulting heterocyclic derivatives of chloromethylated benzoates are of interest in medicinal chemistry and materials science due to the diverse biological and physical properties that can be accessed through this synthetic approach.

Nucleophilic Substitution Reactions at the Benzylic Chloromethyl Group

The benzylic chloromethyl group is the more reactive site for nucleophilic attack compared to the methyl ester. The carbon of the chloromethyl group is a primary benzylic halide, which readily undergoes nucleophilic substitution reactions. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. stackexchange.comquora.com The stability of the potential benzylic carbocation intermediate can favor an S(_N)1 pathway, while the unhindered nature of the primary halide favors an S(_N)2 pathway. stackexchange.compw.live

Scope of Nucleophiles and Optimized Reaction Conditions (e.g., Amines, Alcohols, Thiols, Carboxylates)

A variety of nucleophiles can be employed to displace the benzylic chloride of this compound, leading to a diverse array of derivatives.

Amines: Primary and secondary amines are effective nucleophiles for the formation of the corresponding benzylamines. The reaction of benzyl chlorides with ammonia (B1221849) is a key route for producing benzylamines. stackexchange.com The reaction mechanism (S(_N)1 vs. S(_N)2) can be influenced by the solvent and substituents on the benzene ring. stackexchange.com In a non-polar solvent, an S(_N)2 mechanism is generally favored.

Alcohols: Alcohols can react with the benzylic chloride to form benzyl ethers. This reaction is often carried out in the presence of a base to deprotonate the alcohol, increasing its nucleophilicity. The synthesis of chloromethyl methyl ether and other chloro alkyl ethers can be achieved through various methods, including the reaction of acetals with acid halides catalyzed by zinc(II) salts. organic-chemistry.orgnih.gov

Thiols: Thiolate anions, generated by treating thiols with a base, are excellent nucleophiles and will readily displace the benzylic chloride to form benzyl thioethers. The high nucleophilicity of thiols makes this a highly efficient transformation.

Carboxylates: Carboxylate anions can act as nucleophiles to form benzyl esters. This reaction, a form of the Williamson ether synthesis, provides a route to more complex ester structures. The Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for synthesizing esters. masterorganicchemistry.comyoutube.com

Table 1: Examples of Nucleophilic Substitution Reactions on Benzyl Chlorides

NucleophileReagent ExampleProduct Type
AmineAmmonia (NH(_3))Benzylamine (B48309)
AlcoholMethanol (CH(_3)OH)Benzyl methyl ether
ThiolEthanethiol (CH(_3)CH(_2)SH)Benzyl ethyl thioether
CarboxylateSodium Acetate (B1210297) (CH(_3)COONa)Benzyl acetate

This table provides generalized examples of reactions with benzyl chlorides and is not specific to this compound.

Kinetic and Stereochemical Studies of Substitution Pathways

Kinetic studies on the nucleophilic substitution of substituted benzyl chlorides have shown that both electron-donating and electron-withdrawing groups can accelerate the reaction, leading to a U-shaped Hammett plot. kyoto-u.ac.jp This suggests a change in the transition state structure depending on the substituent.

The stereochemistry of the substitution at a benzylic center is dependent on the reaction mechanism. libretexts.org

An S(_N)2 reaction proceeds with inversion of configuration at the chiral center, as the nucleophile attacks from the backside of the leaving group. pw.livelibretexts.org

An S(_N)1 reaction , which proceeds through a planar carbocation intermediate, will lead to a racemic mixture of products if the benzylic carbon is a stereocenter. pw.livelibretexts.org

For primary benzylic halides like this compound, the S(_N)2 pathway is generally favored, especially with strong nucleophiles and in polar aprotic solvents. However, under conditions that favor carbocation formation (e.g., polar protic solvents, weaker nucleophiles), an S(_N)1 pathway can compete. The presence of the chloro and methyl ester substituents on the aromatic ring will also influence the relative rates and mechanisms of these reactions.

Transformations Involving the Methyl Ester Functional Group

The methyl ester group of this compound is less reactive towards nucleophiles than the benzylic chloride. However, it can undergo several important transformations.

Reductive Derivatizations to Corresponding Alcohols and Aldehydes

The methyl ester can be reduced to a primary alcohol or an aldehyde using appropriate reducing agents.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH(_4)) are capable of reducing esters to primary alcohols. Sodium borohydride (B1222165) (NaBH(_4)) is generally not strong enough to reduce esters, but its reactivity can be enhanced by the addition of certain additives or by using higher temperatures.

Reduction to Aldehydes: The partial reduction of an ester to an aldehyde is more challenging as aldehydes are more reactive than esters towards most reducing agents. However, specialized reagents and conditions, such as the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, can achieve this transformation. Catalytic hydrogenation of methyl benzoate to benzaldehyde (B42025) has also been explored using manganese-based catalysts.

Hydrolytic Pathways and Transesterification Reactions

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). libretexts.org Base-catalyzed hydrolysis is generally irreversible due to the formation of the carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium process.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl ester can undergo transesterification to form a different ester. This equilibrium-driven reaction is often facilitated by using a large excess of the new alcohol.

Oxidation and Reduction Reactions of the Aromatic Nucleus and Substituents

The aromatic ring and its substituents can also participate in redox reactions.

Oxidation: The chloromethyl group is susceptible to oxidation. Strong oxidizing agents can potentially oxidize the chloromethyl group to a carboxylic acid.

Reduction: Catalytic hydrogenation can be used to reduce the chloro substituent on the aromatic ring. For example, methyl 4-chlorobenzoate can be hydrodehalogenated to methyl benzoate using a palladium catalyst. The conditions for such reductions would need to be carefully controlled to avoid reduction of the ester or the chloromethyl group.

Oxidative Conversion of the Chloromethyl Group to Carboxylic Acid Derivatives

The benzylic chloromethyl group of this compound is susceptible to oxidation, a reaction that transforms it into a carboxylic acid functional group. This conversion is a valuable synthetic route for producing dicarboxylic acid derivatives, specifically leading to the formation of Methyl 2-chloro-4-carboxybenzoate. This transformation requires potent oxidizing agents capable of cleaving the benzylic C-H and C-Cl bonds and forming new C-O bonds.

Alternative, more environmentally benign methods have also been developed. One such method involves the use of hydrogen peroxide (H₂O₂) in the presence of a phase-transfer catalyst and a metal catalyst like sodium tungstate (B81510) (Na₂WO₄·2H₂O). organic-chemistry.org This system allows for the direct oxidation of benzyl chlorides to the corresponding benzoic acids without the need for harsh organic solvents. organic-chemistry.org Catalytic systems using ruthenium pincer complexes have also been shown to effectively oxidize benzylic halides to carboxylic acids using water as the oxidant. acs.org

The table below summarizes representative conditions for the oxidation of benzyl chlorides, which are analogous to the transformation of this compound.

Table 1: Conditions for Oxidative Conversion of Benzylic Chlorides

Oxidizing Agent Catalyst / Co-reagent Solvent Typical Conditions Product from Benzyl Chloride Reference
Potassium Permanganate (KMnO₄) Sodium Carbonate (Na₂CO₃) Water Heat, followed by acid workup Benzoic Acid stansacademy.com
Hydrogen Peroxide (H₂O₂) Sodium Tungstate (Na₂WO₄·2H₂O), Phase-Transfer Catalyst Biphasic (e.g., no organic solvent) Heat Benzoic Acid organic-chemistry.org
Ruthenium Pincer Complex - Water Heat Benzoic Acid acs.org
Ultraviolet Light (254 nm) Soil / Titanium Dioxide (TiO₂) Water 20 days irradiation Benzoic Acid researchgate.net

Reductive Dehalogenation Methodologies (e.g., Palladium-Mediated Processes)

Reductive dehalogenation provides a method to selectively remove one or both chlorine atoms from this compound. Palladium-catalyzed hydrodehalogenation is a particularly effective and widely used technique for this purpose. rsc.org The compound features two distinct types of carbon-chlorine bonds: an aryl chloride bond, which is generally strong and less reactive, and a benzyl chloride bond, which is weaker and more susceptible to cleavage. This difference in reactivity allows for potential selectivity in the dehalogenation process.

The general mechanism for palladium-catalyzed dehalogenation involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, forming a palladium(II) intermediate. This is followed by a step where a hydride source transfers a hydride to the palladium center, and subsequent reductive elimination yields the dehalogenated organic product and regenerates the palladium(0) catalyst.

A variety of palladium catalysts and hydride sources can be employed. Common catalysts include palladium on carbon (Pd/C) and palladium(II) acetate (Pd(OAc)₂). rsc.orgmsu.edu Hydride sources range from molecular hydrogen (H₂) and sodium borohydride (NaBH₄) to silanes like polymethylhydrosiloxane (B1170920) (PMHS). msu.eduacs.org The reaction conditions can often be tuned to be mild, proceeding at room temperature. msu.edu For instance, various aryl chlorides can be dehalogenated at room temperature using a system of Pd(OAc)₂, PMHS, and potassium fluoride (B91410) (KF) in THF. msu.edu Notably, this method has been successfully applied to the reduction of methyl 2-chlorobenzoate, a close structural analog to the target molecule. msu.edu

Given the higher reactivity of the benzylic C-Cl bond, milder conditions would likely favor the selective reduction of the chloromethyl group to a methyl group, yielding Methyl 2-chloro-4-methylbenzoate. More forcing conditions or higher catalyst loadings would be required to cleave the more robust aryl C-Cl bond, potentially leading to Methyl 4-methylbenzoate or fully reduced methyl benzoate.

Table 2: Palladium-Mediated Reductive Dehalogenation Systems

Palladium Catalyst Hydride Source Base / Additive Substrate Example Product Reference
Pd(OAc)₂ Polymethylhydrosiloxane (PMHS) Potassium Fluoride (KF) Methyl 2-chlorobenzoate Methyl benzoate msu.edu
Pd/C Sodium Formate (HCOONa) - Benzal chloride Stilbene (via coupling/reduction)
Pd(PPh₃)₄ Sodium Borohydride (NaBH₄) - 2,3,4-tribromothiophene 3,4-dibromothiophene acs.org
Pd-YPhos Complex Ethanol (EtOH) - Chloroarenes Arenes rsc.org

Elucidation of Reaction Mechanisms

Investigations into the Reactivity of the Chloromethyl Group Towards Electrophiles

The reactivity of this compound in electrophilic aromatic substitution is governed by the combined electronic effects of its three substituents: the chloro group, the methyl ester group, and the chloromethyl group. The chloromethyl group itself is not the site of electrophilic attack; rather, it influences the position and rate of attack on the aromatic ring.

The chloromethyl group (-CH₂Cl) exerts two opposing electronic effects:

Inductive Effect (-I): The electronegative chlorine atom withdraws electron density from the benzylic carbon, which in turn withdraws electron density from the aromatic ring through the sigma bond network. This inductive effect is deactivating, making the ring less nucleophilic and thus less reactive towards electrophiles compared to toluene. wikipedia.org

Mesomeric/Resonance Effect (+M): Although weaker, the chlorine atom possesses lone pairs of electrons that can be donated to the aromatic ring via resonance. This effect primarily stabilizes the carbocation intermediate (the sigma complex or Wheland intermediate) formed during ortho and para attack. msu.edu

The net result is that the chloromethyl group is considered a weakly deactivating, ortho-, para-directing group . stackexchange.com The deactivating nature stems from the dominant inductive effect, while the ortho-, para-directing influence arises from the resonance stabilization of the intermediates for these positions. In the nitration of benzyl chloride, for example, the major products are the ortho- and para-nitro isomers. stackexchange.com

For this compound, predicting the site of further electrophilic substitution requires considering the directing effects of all three groups:

-COOCH₃ (at C1): Strongly deactivating and a meta-director.

-Cl (at C2): Deactivating and an ortho-, para-director.

-CH₂Cl (at C4): Weakly deactivating and an ortho-, para-director.

The directing effects are as follows:

The -COOCH₃ group directs incoming electrophiles to the C3 and C5 positions.

The -Cl group at C2 directs to the C4 (already substituted) and C6 positions.

The -CH₂Cl group at C4 directs to the C3 and C5 positions (relative to itself, which are the C3 and C5 positions on the ring).

In this case, the directing effects of the methyl ester and the chloromethyl group reinforce each other, strongly favoring substitution at the C3 and C5 positions . The chloro group at C2 also has a para-directing influence towards C5, further reinforcing this position. Therefore, electrophilic attack on this compound is expected to occur predominantly at the C3 and C5 positions.

Applications in Advanced Organic Synthesis and Complex Molecule Construction

Utility as a Versatile Building Block for Synthesizing Multi-Functionalized Organic Scaffolds

The primary value of Methyl 2-chloro-4-(chloromethyl)benzoate lies in its capacity to act as a multi-functional building block. The two most accessible reactive sites are the ester and the chloromethyl group. The chloromethyl group, being a benzylic halide, is highly susceptible to nucleophilic substitution (SN2) reactions. stackexchange.com This allows for the straightforward introduction of the 2-chloro-4-(methoxycarbonyl)benzyl moiety onto a wide range of substrates.

Simultaneously, the methyl ester can undergo hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. This dual reactivity enables chemists to perform sequential reactions, first modifying the chloromethyl group and then transforming the ester, or vice versa. This controlled, stepwise approach is fundamental to the synthesis of complex, multi-functionalized organic scaffolds where precise arrangement of different chemical features is required. For instance, the chloromethyl group can be converted to a nitrile, which, along with the ester, can be hydrolyzed to form a di-acid, a key intermediate in polyester (B1180765) synthesis or for ligands in coordination chemistry. stackexchange.com

Incorporation into Heterocyclic Compound Synthesis

Heterocyclic compounds are central to medicinal chemistry and materials science. This compound serves as a valuable precursor for a variety of these ring systems.

Quinazolines: The quinazoline (B50416) core is a prominent feature in many biologically active compounds. While direct cyclization of this compound to a quinazoline is not a standard route, its functional groups make it an ideal starting material for creating necessary precursors. 2-Chloromethyl-4(3H)-quinazolinones are recognized as crucial intermediates in the synthesis of novel anticancer agents. nih.govresearchgate.net These intermediates are often prepared from o-anthranilic acids and a source of a chloromethyl group, such as chloroacetonitrile. nih.gov A plausible strategy employing this compound would involve the hydrolysis of its ester group to the carboxylic acid. The resulting 2-chloro-4-(chloromethyl)benzoic acid could then be subjected to established cyclization conditions with an appropriate amine source to construct the quinazolinone ring system.

Furo[2,3-d]pyrimidines: This class of fused heterocycles also possesses significant biological activity. The synthesis of furo[2,3-d]pyrimidine (B11772683) derivatives often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing furan (B31954) molecule. This compound can be utilized to introduce the necessary carbon framework. For example, the chloromethyl group can react with a nucleophilic site on a substituted furan. The attached benzyl (B1604629) group can then be chemically elaborated—for instance, by converting the ester to an amide or amidine—to provide the atoms required for the subsequent cyclization to form the pyrimidine portion of the scaffold.

The reactivity of the benzylic chloride is the key to incorporating the molecule into a vast range of heterocycles.

Nitrogen-Containing Heterocycles: The chloromethyl group reacts readily with nitrogen nucleophiles such as primary and secondary amines, azides, and the nitrogen atoms of existing heterocyclic rings. researchgate.net This SN2 reaction provides a direct method for N-alkylation, attaching the 2-chloro-4-(methoxycarbonyl)benzyl group to a nitrogen-based scaffold, which can be a final product or an intermediate for further cyclization.

Oxygen-Containing Heterocycles: In a similar fashion, oxygen nucleophiles like alcohols and phenols can displace the chloride to form ethers (a Williamson ether synthesis). This allows for the connection of the aromatic core to oxygen-containing molecules or could be used in an intramolecular fashion to form cyclic ethers if a hydroxyl group is present at a suitable position on a more complex derivative.

Sulfur-Containing Heterocycles: Sulfur nucleophiles, such as thiols and thiophenols, are highly effective in reacting with the chloromethyl group to form thioethers. researchgate.net This reaction is a robust and high-yielding method for building molecules containing C-S bonds, which are prevalent in many pharmaceutical and agrochemical compounds.

Contributions to the Preparation of Advanced Organic Materials (e.g., Cationic Polymers)

The chloromethyl group is a well-established functional handle for polymer synthesis. Although this compound is not a conventional monomer like styrene, it can be incorporated into polymeric structures. One key potential application is in the synthesis of cationic polymers, which are used as antimicrobial agents, gene delivery vectors, and flocculants. nih.govmdpi.com

A viable strategy involves the reaction of the chloromethyl group with a tertiary amine. This quaternization reaction introduces a permanent positive charge, converting the molecule into a cationic salt. If the parent molecule is first modified to include a polymerizable group (e.g., a vinyl group), this resulting cationic monomer can be polymerized.

Alternatively, the controlled cationic polymerization of p-(chloromethyl)styrene is a known process. researchgate.net By analogy, after suitable modification to introduce a styrenic moiety, the chloromethyl group on the benzoate (B1203000) ring could be used to initiate or participate in polymerization reactions, leading to functional polymers where the benzoate unit is a repeating feature. Such polymers, bearing ester and chloro-substituents, would be amenable to further post-polymerization modification.

Strategies for Derivatization Towards Novel Analogues and Libraries

The creation of compound libraries for screening purposes is a cornerstone of modern drug discovery. The multiple reactive sites of this compound make it an excellent scaffold for generating a diverse set of analogues.

The chloromethyl group is the most versatile handle for diversification. Its high reactivity towards nucleophilic substitution allows for the parallel synthesis of a wide array of derivatives from a common starting material. researchgate.netorganicreactions.org By reacting this compound with a library of nucleophiles, a corresponding library of products with diverse functional groups at the benzylic position can be rapidly assembled.

This strategy is highly effective for exploring structure-activity relationships (SAR), as it allows for systematic variation of a specific part of the molecule while keeping the core scaffold constant.

Table 1: Synthetic Applications and Derivatization of this compound

Application/GoalHeterocyclic System or ScaffoldKey Reaction TypeResulting Functional Group/Linkage
Heterocycle Synthesis Quinazolines, Furo[2,3-d]pyrimidinesNucleophilic Substitution & CyclizationFused heterocyclic ring systems
Heterocycle Synthesis General N-HeterocyclesNucleophilic Substitution (N-Alkylation)C-N Bond (Amine)
Heterocycle Synthesis General O-HeterocyclesNucleophilic Substitution (Williamson Ether Synthesis)C-O Bond (Ether)
Heterocycle Synthesis General S-HeterocyclesNucleophilic SubstitutionC-S Bond (Thioether)
Material Science Cationic PolymersQuaternizationQuaternary Ammonium Salt
Library Synthesis Diverse AnaloguesNucleophilic Substitution with CyanideC-CN (Nitrile)
Library Synthesis Diverse AnaloguesNucleophilic Substitution with AzideC-N₃ (Azide)
Library Synthesis Diverse AnaloguesNucleophilic Substitution with CarboxylatesC-O-C=O (Ester)

Ester Group Modifications for Targeted Chemical Synthesis

The methyl ester functionality of this compound is a key site for synthetic modification, allowing for its conversion into other important functional groups such as carboxylic acids, alternative esters, alcohols, and amides. However, the presence of two other reactive sites—an electron-withdrawing chlorine atom at the ortho position and a highly reactive benzylic chloride at the para position—introduces significant challenges regarding chemoselectivity. The steric hindrance from the ortho-chloro group can impede access to the ester's carbonyl carbon, while the benzylic chloride provides a competing site for nucleophilic attack. stackexchange.com

Hydrolysis to Carboxylic Acid

The conversion of the methyl ester to the corresponding carboxylic acid, 2-chloro-4-(chloromethyl)benzoic acid, is a fundamental transformation. This is typically achieved through saponification, which involves heating the ester with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a water-miscible solvent mixture (e.g., methanol (B129727)/water), followed by acidification. chemspider.comlibretexts.org

The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. libretexts.org A study on the hydrolysis of various methyl benzoates in high-temperature water demonstrated that steric factors are a primary controller of the reaction rate. The presence of ortho substituents, such as the chloro group in this molecule, generally slows down the rate of hydrolysis compared to unhindered esters. In a typical laboratory procedure for a related compound, an ester was heated to reflux for several hours with NaOH in aqueous methanol to achieve complete hydrolysis. chemspider.com

A significant challenge in the hydrolysis of this compound is the potential for a competing reaction at the benzylic chloride position. Under basic conditions, the benzylic chloride can undergo nucleophilic substitution (SN2) to form the corresponding benzyl alcohol, (2-chloro-4-(hydroxymethyl)phenyl)methanol, or elimination reactions. Careful control of reaction conditions, such as temperature and reaction time, is necessary to favor ester hydrolysis while minimizing side reactions.

Table 1: General Conditions for Ester Hydrolysis (Saponification)

Reagents Solvent Conditions Product Considerations

Transesterification

Transesterification is a process that converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org For this compound, this reaction could be used to replace the methyl group with a different alkyl or aryl group, altering the compound's physical and chemical properties. The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is typically used as the solvent. libretexts.org

Various catalysts can be employed for transesterification, including strong acids (like sulfuric acid), bases (like sodium methoxide), and heterogeneous catalysts such as certain metal oxides. nih.gov For instance, praseodymium(IV) oxide has been shown to be an effective catalyst for the transesterification of methyl benzoate with benzyl alcohol. nih.gov Zinc compounds are also known to catalyze the transesterification of methyl benzoate. google.com The ortho-chloro group's steric bulk could necessitate more forcing conditions or specialized catalysts to achieve efficient conversion.

Table 2: Representative Transesterification Reaction

Reactants Catalyst Conditions Expected Product (Example)
This compound + Ethanol (excess) Sulfuric Acid (H₂SO₄) or Sodium Ethoxide (NaOEt) Reflux Ethyl 2-chloro-4-(chloromethyl)benzoate

Reduction to Alcohol

The methyl ester group can be reduced to a primary alcohol, yielding [2-chloro-4-(chloromethyl)phenyl]methanol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. nih.gov The standard reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nih.govharvard.edu

A major consideration for this reaction is the chemoselectivity. Lithium aluminum hydride is a powerful and non-selective reducing agent that can also reduce alkyl halides to alkanes. nih.gov Therefore, applying LiAlH₄ to this compound would likely result in the reduction of both the ester group to an alcohol and the benzylic chloride to a methyl group, yielding (2-chloro-4-methylphenyl)methanol.

To achieve selective reduction of the ester, a milder reagent such as lithium borohydride (LiBH₄), which is known to reduce esters in the presence of some other functional groups, might be employed, though its selectivity over an alkyl chloride can be variable. harvard.edu Alternatively, a protection-deprotection strategy for the chloromethyl group might be necessary to achieve the desired transformation.

Table 3: Reduction of the Ester Group

Reagent Solvent Expected Product(s) Selectivity Issues
Lithium Aluminum Hydride (LiAlH₄) Diethyl Ether or THF (2-chloro-4-methylphenyl)methanol Low selectivity; LiAlH₄ is expected to reduce both the ester and the benzylic chloride. nih.govharvard.edu

Conversion to Amide (Aminolysis)

The conversion of the methyl ester to an amide, known as aminolysis, can be accomplished by heating the ester with ammonia (B1221849) or a primary or secondary amine. libretexts.org This reaction typically requires high temperatures and may be slow. The reactivity can be enhanced by using a catalyst. For example, niobium(V) oxide (Nb₂O₅) has been shown to be a highly effective heterogeneous catalyst for the direct amidation of various esters with amines under solvent-free conditions. researchgate.net

Similar to hydrolysis, aminolysis is a nucleophilic acyl substitution. The key challenge remains the competing SN2 reaction, as amines are effective nucleophiles that can readily attack the more electrophilic benzylic carbon of the chloromethyl group. stackexchange.com This would lead to the formation of a substituted benzylamine (B48309) derivative as a significant byproduct. Achieving selective amidation of the sterically hindered ester group in the presence of the highly reactive benzylic chloride is synthetically challenging and would likely require specialized coupling agents or catalytic systems designed to activate the carboxylic acid derivative under mild conditions. researchgate.net

Spectroscopic and Chromatographic Elucidation of Methyl 2 Chloro 4 Chloromethyl Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed map of the molecular framework and connectivity can be constructed.

The ¹H NMR spectrum of Methyl 2-chloro-4-(chloromethyl)benzoate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region, typically between 7.0 and 8.0 ppm, will show signals for the three protons on the benzene (B151609) ring. The electron-withdrawing nature of the chloro and methyl ester groups, along with the chloromethyl group, influences the chemical shifts of these protons. nih.gov

The proton at position 6 (H-6) is expected to be a doublet, shifted downfield due to the adjacent chloro and ester groups. The proton at position 5 (H-5) would likely appear as a doublet of doublets, coupled to both H-3 and H-6 (though the meta-coupling to H-3 might be small). The proton at position 3 (H-3) should appear as a doublet, coupled to H-5.

Two sharp singlets are anticipated in the aliphatic region of the spectrum. The first, corresponding to the three protons of the methyl ester group (-OCH₃), is expected around 3.9 ppm. rsc.org The second singlet, representing the two protons of the chloromethyl group (-CH₂Cl), would likely appear further downfield than a typical methyl group, around 4.6 ppm, due to the deshielding effect of the adjacent chlorine atom.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~7.8-8.0d1HAromatic H (H-6)
2~7.5-7.6d1HAromatic H (H-3)
3~7.4-7.5dd1HAromatic H (H-5)
4~4.6s2H-CH₂Cl
5~3.9s3H-OCH₃

Note: Predicted values are based on analogous structures and general substituent effects. 'd' denotes a doublet, 'dd' a doublet of doublets, and 's' a singlet.

The ¹³C NMR spectrum provides confirmation of the carbon framework. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom.

The carbonyl carbon (C=O) of the ester group will appear significantly downfield, typically in the range of 165-170 ppm. The six aromatic carbons will resonate between approximately 125 and 145 ppm. The carbon atom bonded to the chlorine (C-2) and the carbons bonded to the ester (C-1) and chloromethyl (C-4) groups will have their chemical shifts significantly influenced by these substituents. The aliphatic carbons of the methyl ester (-OCH₃) and chloromethyl (-CH₂Cl) groups will appear upfield, with the -OCH₃ carbon around 52 ppm and the -CH₂Cl carbon around 45 ppm.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

SignalPredicted Chemical Shift (δ, ppm)Assignment
1~166C=O
2~142C-4 (aromatic)
3~135C-2 (aromatic)
4~132C-6 (aromatic)
5~131C-1 (aromatic)
6~130C-5 (aromatic)
7~128C-3 (aromatic)
8~52-OCH₃
9~45-CH₂Cl

Note: Predicted values are based on substituent effects on benzene rings.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, it would show cross-peaks between the adjacent aromatic protons (H-5 with H-6, and H-5 with H-3), confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the signals in the ¹H spectrum to their corresponding signals in the ¹³C spectrum (e.g., the aromatic protons to their respective aromatic carbons, the -OCH₃ protons to the methyl carbon, and the -CH₂Cl protons to the chloromethyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) connectivity. Key correlations would include:

The methyl ester protons (-OCH₃) showing a cross-peak to the carbonyl carbon (C=O).

The chloromethyl protons (-CH₂Cl) showing correlations to the aromatic carbons C-3, C-4, and C-5.

The aromatic proton H-6 showing correlations to the carbonyl carbon (C=O) and aromatic carbons C-2 and C-4.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The combination of gas chromatography with mass spectrometry is particularly powerful for analyzing the purity of a sample and differentiating between isomers. nih.gov

ESI is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺. For this compound (C₉H₈Cl₂O₂), the molecular weight is approximately 218.0 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl are roughly in a 3:1 ratio), a characteristic isotopic pattern for the molecular ion is expected. The presence of two chlorine atoms will lead to a cluster of peaks for the protonated molecule:

[M+H]⁺: at m/z 219 (containing two ³⁵Cl atoms)

[M+H+2]⁺: at m/z 221 (containing one ³⁵Cl and one ³⁷Cl atom)

[M+H+4]⁺: at m/z 223 (containing two ³⁷Cl atoms)

The relative intensities of these peaks (approximately 9:6:1) would be a clear indicator of a molecule containing two chlorine atoms.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wisc.edu The GC component can separate this compound from any starting materials, byproducts, or structural isomers, with each compound exhibiting a characteristic retention time.

The mass spectrometer, typically using a hard ionization method like Electron Ionization (EI), then fragments the separated molecules. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, the molecular ion [M]⁺ would be observed with the same isotopic cluster as in ESI-MS (m/z 218, 220, 222). Common fragmentation pathways would include:

Loss of the methoxy (B1213986) radical (·OCH₃) to yield an ion at m/z 187/189/191.

Loss of the entire methoxycarbonyl group (·COOCH₃) to yield an ion at m/z 159/161/163.

Loss of a chlorine radical (·Cl) from the ring or the methyl group.

Cleavage of the chloromethyl group, leading to a fragment corresponding to methyl 2-chlorobenzoate (B514982) (m/z 170/172) or a tropylium-type ion.

This detailed fragmentation pattern allows for unambiguous identification of the compound as it elutes from the GC column and helps differentiate it from isomers which would likely exhibit different fragmentation pathways or fragment ion abundances.

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound

m/z (for ³⁵Cl isotopes)Possible Identity
218, 220, 222[M]⁺, Molecular ion cluster
187, 189, 191[M - OCH₃]⁺
183, 185[M - Cl]⁺
170, 172[M - CH₂Cl]⁺ (less likely) or Isomeric Impurity
159, 161, 163[M - COOCH₃]⁺
125[M - Cl - COOCH₃]⁺

Detailed Analysis of Fragmentation Patterns and Isotopic Distributions

In mass spectrometry, particularly with electron ionization (EI), this compound undergoes predictable fragmentation, yielding a spectrum characterized by the presence of two chlorine atoms. The natural isotopic abundance of chlorine, with ³⁵Cl at approximately 75.78% and ³⁷Cl at 24.22%, results in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments. arxiv.org For a species with two chlorine atoms, the expected relative intensities of the isotopic peaks are M, M+2, and M+4, with a ratio of approximately 9:6:1. Deviations from a perfect binomial distribution can occur due to kinetic isotope effects during fragmentation in the mass spectrometer. arxiv.orgarxiv.orgnih.gov

The fragmentation of the molecular ion (m/z 218 for the ³⁵Cl₂ species) is governed by the stability of the resulting cations. Key fragmentation pathways likely include:

Loss of the methoxy radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion. This would produce a fragment cluster around m/z 187.

Loss of a chlorine radical (•Cl): Cleavage of a C-Cl bond from either the ring or the chloromethyl group would result in a fragment cluster around m/z 183.

Alpha-cleavage of the chloromethyl group: Loss of the entire chloromethyl group (•CH₂Cl) could occur, leading to a fragment at m/z 169.

Formation of a tropylium-like ion: Rearrangement and loss of HCl could lead to various stable aromatic cations.

The most abundant fragment, or base peak, is often the most stable carbocation that can be formed. docbrown.info For this molecule, the formation of a benzyl-type cation or a stable acylium ion is highly probable. libretexts.orgdocbrown.info

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (for ³⁵Cl)Proposed Fragment IonFormula of FragmentNotes
218Molecular Ion [M]⁺[C₉H₈³⁵Cl₂O₂]⁺Exhibits M, M+2, M+4 isotopic pattern.
187[M - •OCH₃]⁺[C₈H₅³⁵Cl₂O]⁺Formation of a stable acylium ion.
183[M - •Cl]⁺[C₉H₈³⁵ClO₂]⁺Loss of one chlorine atom.
159[M - •COOCH₃]⁺[C₇H₅³⁵Cl₂]⁺Loss of the entire methoxycarbonyl group.
120[M - •OCH₃ - HCl]⁺[C₈H₄³⁵ClO]⁺Subsequent loss of HCl from the acylium ion.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Characteristic Vibrational Modes by Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is defined by the vibrational modes of its constituent functional groups. The spectrum provides a unique "fingerprint" for the molecule, allowing for its identification. docbrown.info Key absorptions are expected from the ester group, the aromatic ring, and the carbon-chlorine bonds. Based on data from similar structures like methyl 2-chlorobenzoate and methyl 4-(chloromethyl)benzoate, the characteristic vibrational frequencies can be predicted. nist.govspectrabase.com

The most prominent peak is typically the carbonyl (C=O) stretch of the ester group, which appears as a strong, sharp band. docbrown.info The aromatic ring gives rise to several absorptions, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibrations from both the aromatic ring and the chloromethyl group are expected in the lower frequency region of the spectrum.

Table 2: Predicted FT-IR Characteristic Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3100-3000C-H StretchAromaticMedium-Weak
~2960-2850C-H StretchMethyl (CH₃)Medium-Weak
~1730-1715C=O StretchEsterStrong
~1600-1450C=C StretchAromatic RingMedium-Strong (multiple bands)
~1300-1100C-O StretchEsterStrong
~850-750C-H Bend (out-of-plane)AromaticStrong
~800-600C-Cl StretchAryl & Alkyl HalideMedium-Strong

Electronic Transitions and Chromophoric Properties by UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the substituted benzene ring, which acts as the primary chromophore. The presence of the ester and chloro-substituents influences the energy of these transitions. The expected absorptions are due to π → π* transitions of the aromatic system. A similar compound, 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, exhibits a maximum absorption wavelength (λmax) around 242 nm. nih.gov It is anticipated that this compound will display a comparable λmax. This UV-active property is crucial for its detection in chromatographic techniques like HPLC and TLC. youtube.com

Table 3: Predicted UV-Vis Spectroscopic Data

ChromophoreElectronic TransitionPredicted λmax (nm)Solvent
Substituted Benzene Ringπ → π*~240-255Ethanol or Acetonitrile (B52724)

Advanced Chromatographic Methodologies for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantitative analysis and purity assessment of this compound. Reversed-phase (RP) HPLC is the most common mode employed for this type of compound. sielc.comsielc.com A C18 column is typically used as the stationary phase, offering good separation for moderately polar organic molecules.

The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous component, often with an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.com Detection is commonly achieved using a UV or Diode Array Detector (DAD), set at a wavelength where the analyte exhibits strong absorbance, such as 254 nm. youtube.comresearchgate.net For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentration. researchgate.net

Table 4: Typical HPLC Method Parameters for Analysis

ParameterConditionReference/Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Common for reversed-phase separation of benzoates. researchgate.netresearchgate.net
Mobile Phase Acetonitrile and Water (gradient or isocratic)Standard mobile phase for RP-HPLC. sielc.comsielc.com
Modifier 0.1% Phosphoric Acid or Formic AcidImproves peak shape and resolution. sielc.com
Flow Rate 1.0 mL/minTypical analytical flow rate. researchgate.net
Detector UV/DAD at ~254 nmBenzene ring is strongly UV-active at this wavelength. youtube.com
Injection Volume 10-20 µLStandard injection volume.
Column Temperature Ambient or 25-30 °CProvides stable retention times.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective technique for monitoring the progress of reactions involving this compound and for screening fractions during purification. The stationary phase is typically a silica (B1680970) gel plate.

A mobile phase, or eluent, is chosen to achieve good separation between the starting materials, intermediates, and the final product. For a compound of moderate polarity like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is effective. youtube.com The ratio is adjusted to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5.

Visualization of the separated spots on the TLC plate is most commonly achieved using a UV lamp at a wavelength of 254 nm. youtube.com The aromatic ring in the molecule absorbs the UV light, causing the spot to appear dark against the fluorescent green background of the TLC plate. youtube.comyoutube.com This allows for a quick qualitative assessment of the reaction's completion or the purity of a sample.

Computational Chemistry and Theoretical Studies on Methyl 2 Chloro 4 Chloromethyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure and molecular orbitals of a molecule. For Methyl 2-chloro-4-(chloromethyl)benzoate, methods like Hartree-Fock (HF) and Density Functional Theory (DFT) with various basis sets (e.g., 6-31G* to 6-311++G**) would be employed to optimize the molecular geometry and calculate electronic properties. nih.gov

The electronic structure is significantly influenced by the substituents on the benzene (B151609) ring. The chlorine atom at the 2-position and the chloromethyl group at the 4-position, both being electron-withdrawing, are expected to lower the energy of the molecular orbitals compared to unsubstituted methyl benzoate (B1203000). The ester group (-COOCH₃) also acts as an electron-withdrawing group through resonance.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO is anticipated to be localized primarily on the benzene ring, with some contribution from the oxygen atoms of the ester group. The LUMO, on the other hand, is expected to be distributed over the carbonyl group and the benzene ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map would further illuminate the electronic distribution. scirp.org Regions of negative potential (typically colored red or yellow) are expected around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential regions (blue) would be found around the hydrogen atoms, signifying locations for nucleophilic interaction.

Table 1: Predicted Quantum Chemical Parameters for this compound (Note: These are hypothetical values based on studies of similar compounds for illustrative purposes.)

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability.
LUMO Energy-1.8 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability.
Dipole Moment~2.5 DMeasures the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape and intermolecular interactions of this compound in different environments (e.g., in a solvent or in the solid state). By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them.

The key flexible bonds in this compound are the C-C bond connecting the ester group to the ring, the C-O bond of the ester, and the C-C bond of the chloromethyl group. Rotation around these bonds will give rise to different conformers. Theoretical conformational analysis of related substituted phenylbenzoates has shown that such molecules can be quite flexible. tandfonline.com The planarity of the ester group relative to the benzene ring is a significant conformational feature. It is expected that the most stable conformer will have the carbonyl group oriented away from the bulky chlorine atom at the 2-position to minimize steric hindrance.

MD simulations would also be crucial for understanding how these molecules interact with each other in a condensed phase. These simulations can predict packing arrangements in a crystal lattice and calculate interaction energies, which are vital for understanding the physical properties of the compound, such as its melting point and solubility.

Table 2: Torsional Angles of Interest for Conformational Analysis (Note: These are representative angles for discussion; actual values would be determined by simulation.)

Torsional AngleDescriptionExpected Behavior
Cl-C2-C1-C(O)Rotation of the ester group relative to the ortho-chloro substituentSteric hindrance likely favors a non-planar arrangement.
C1-C(O)-O-CH₃Rotation around the ester C-O bondInfluences the orientation of the methyl group.
C3-C4-CH₂-ClRotation of the chloromethyl groupRelatively free rotation is expected.

Prediction of Chemical Reactivity and Reaction Pathways via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for predicting the chemical reactivity and exploring potential reaction pathways. mdpi.comnih.gov By calculating the energies of reactants, transition states, and products, DFT can provide a quantitative understanding of reaction mechanisms and kinetics.

For this compound, several reactive sites are present. The chloromethyl group is a key site for nucleophilic substitution reactions, where a nucleophile can displace the chloride ion. The carbonyl carbon of the ester group is also an electrophilic center, susceptible to attack by nucleophiles, potentially leading to hydrolysis or transesterification. The benzene ring itself can undergo electrophilic aromatic substitution, although the presence of two deactivating groups (the chloro and ester groups) would make this less favorable.

DFT calculations can be used to model these potential reactions. For instance, the reaction pathway for the substitution of the chloromethyl group by a nucleophile can be mapped out, identifying the transition state structure and its associated activation energy. researchgate.net Similarly, the mechanism of ester hydrolysis under acidic or basic conditions could be investigated. The calculated activation energies would allow for a comparison of the relative feasibility of different reaction pathways.

Global and local reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can pinpoint the most reactive sites within the molecule for nucleophilic and electrophilic attack. scirp.org

Theoretical Studies on Halogen Bonding Interactions and Their Influence on Molecular Conformation and Reactivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org This interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the C-X bond (where X is a halogen). nih.gov

In this compound, both the chlorine atom on the ring and the chlorine in the chloromethyl group can potentially participate in halogen bonding. Theoretical studies, likely using high-level quantum chemical methods like MP2 or coupled-cluster theory, would be necessary to accurately characterize these interactions. acs.org

Halogen bonding can also affect the reactivity of the molecule. The formation of a halogen bond to one of the chlorine atoms would increase its electrophilicity, potentially making the carbon to which it is attached more susceptible to nucleophilic attack. While the influence on reactivity is often subtle, it can be a determining factor in certain chemical processes.

Table 3: Potential Halogen Bond Donors and Acceptors in this compound

Halogen Bond DonorPotential Halogen Bond AcceptorType of Interaction
Chlorine at C2Carbonyl oxygen of another moleculeIntermolecular
Chlorine in -CH₂ClCarbonyl oxygen of another moleculeIntermolecular
Chlorine at C2Oxygen of the ester linkageIntermolecular
Chlorine in -CH₂ClOxygen of the ester linkageIntermolecular

Conclusion and Future Research Perspectives

Summary of Key Research Contributions and Understanding of Methyl 2-chloro-4-(chloromethyl)benzoate Chemistry

This compound is a disubstituted methyl benzoate (B1203000) derivative. While specific research focusing exclusively on this compound is limited, its chemical behavior can be inferred from extensive studies on related molecules. The compound features two primary reactive sites: the benzylic carbon of the chloromethyl group and the ester functional group, in addition to the less reactive chloro-substituted aromatic ring.

The key research contributions relevant to this compound's chemistry stem from studies of its structural components:

Benzylic Chlorination : The synthesis of the chloromethyl group on an aromatic ring is typically achieved through free-radical chlorination of the corresponding methyl group. Studies on the chlorination of methyl toluate isomers show that these reactions are often initiated by UV light or chemical initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). researchgate.net For instance, the preparation of methyl p-chloromethyl benzoate involves the side-chain chlorination of methyl p-methyl benzoate under UV light or with a catalyst. google.com The reaction conditions, such as temperature and catalyst, are crucial for controlling the degree of chlorination and minimizing side reactions like ring chlorination. researchgate.netgoogle.com

Nucleophilic Substitution : The chloromethyl group is a highly reactive benzylic halide. It is susceptible to nucleophilic substitution (S_N2) reactions. Discussions on the reactivity of methyl 2-(chloromethyl)benzoate with nucleophiles like potassium cyanide indicate that the benzylic carbon is a primary site of attack due to the electron-withdrawing nature of the adjacent sp2-hybridized carbons of the phenyl ring and the chlorine atom. stackexchange.com This makes the benzylic position significantly more electrophilic than the carbonyl carbon of the ester group under many conditions. stackexchange.com

Ester Group Reactivity : The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. These reactions typically require acidic or basic conditions.

Aryl Chloride Reactivity : The chlorine atom attached directly to the benzene (B151609) ring is generally less reactive towards nucleophilic substitution than the benzylic chloride. However, it can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, as demonstrated with related compounds like methyl 4-chlorobenzoate (B1228818). sigmaaldrich.com

Identification of Unexplored Synthetic Avenues and Methodological Challenges

The primary synthetic route to this compound would likely involve a two-step process starting from 2-chloro-4-methylbenzoic acid or methyl 2-chloro-4-methylbenzoate.

Plausible Synthetic Pathways:

Esterification followed by Chlorination : Esterification of 2-chloro-4-methylbenzoic acid with methanol (B129727), followed by free-radical chlorination of the methyl group at the 4-position.

Chlorination followed by Esterification : Free-radical chlorination of 2-chloro-4-methyltoluene, followed by oxidation of the remaining methyl group to a carboxylic acid and subsequent esterification.

Methodological Challenges:

Control of Chlorination : A significant challenge is the selective monochlorination of the methyl group. Over-chlorination can lead to the formation of dichloromethyl and trichloromethyl byproducts. Reaction parameters such as the molar ratio of chlorine, reaction time, and temperature must be precisely controlled. researchgate.netgoogle.com A patent for the synthesis of methyl p-chloromethyl benzoate highlights that controlling the chlorination conversion efficiency is of paramount importance to the process. google.com

Regioselectivity : While the side-chain chlorination is favored under radical conditions, there is a risk of competitive chlorination on the aromatic ring, especially at higher temperatures. google.com The presence of an existing chloro substituent on the ring influences the electronic properties and may affect the side-chain reactivity.

Purification : The separation of the desired monochlorinated product from unreacted starting material, polychlorinated byproducts, and any ring-chlorinated isomers can be challenging, often requiring careful fractional distillation or chromatography. google.comprepchem.com

Unexplored Synthetic Avenues:

Direct Functionalization : Methods for the direct, one-step synthesis from more readily available precursors are largely unexplored. This could involve novel catalytic systems that can selectively chloromethylate a pre-functionalized benzene ring.

Flow Chemistry : The use of microreactor or flow chemistry technology for the chlorination step could offer better control over reaction parameters (e.g., temperature, residence time) and improve the selectivity and safety of the reaction, which often involves gaseous chlorine.

Projections for Novel Reaction Development and Expanded Synthetic Utility

The dual reactivity of this compound positions it as a valuable building block for the synthesis of complex molecules.

Novel Reaction Development:

Orthogonal Functionalization : The significant difference in reactivity between the benzylic chloride and the aryl chloride allows for selective, sequential reactions. The benzylic chloride can be reacted first with a wide range of nucleophiles (e.g., amines, thiols, cyanides, alkoxides) while leaving the aryl chloride intact. The aryl chloride can then be used in a subsequent step for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

One-Pot Tandem Reactions : Developing one-pot reactions where both chloro-substituents react in a controlled sequence with different reagents would be a highly efficient synthetic strategy. For example, a tandem nucleophilic substitution/cross-coupling reaction could rapidly build molecular complexity.

Polymerization Monomer : The bifunctional nature of the molecule suggests its potential use as a monomer for the synthesis of specialty polymers. The chloromethyl group could be used for polycondensation or as an initiation site for controlled radical polymerization.

Expanded Synthetic Utility:

Pharmaceutical Intermediates : Many pharmaceutical compounds contain substituted benzyl (B1604629) and benzoyl moieties. This compound could serve as a key intermediate for creating libraries of compounds for drug discovery. Related chloromethylated benzoic acid derivatives are used in the synthesis of potential analgesic compounds. nih.gov

Agrochemicals : Substituted benzoates are common motifs in herbicides and pesticides. googleapis.com The specific substitution pattern of this compound could be exploited to develop new agrochemicals.

Materials Science : The compound could be used to synthesize novel ligands for metal-organic frameworks (MOFs) or as a precursor for functional dyes and liquid crystals.

Directions for Advanced Structural Elucidation and Computational Investigations

To fully unlock the potential of this compound, detailed structural and computational studies are necessary.

Advanced Structural Elucidation:

Crystallographic Studies : While standard spectroscopic methods (NMR, IR, MS) are essential for routine characterization, single-crystal X-ray diffraction of the compound or a solid derivative would provide definitive proof of its structure. Such analysis would offer precise data on bond lengths, bond angles, and intermolecular interactions, similar to studies performed on related structures like Methyl 2-(4-chloro-benzamido)-benzoate. nih.gov

Advanced NMR Techniques : Two-dimensional NMR techniques (e.g., HMBC, HSQC) would be crucial for unambiguous assignment of all proton and carbon signals, especially to confirm the regiochemistry of the substituents on the aromatic ring.

Computational Investigations:

DFT Calculations : Density Functional Theory (DFT) can be employed to calculate the molecule's ground-state geometry, vibrational frequencies (to aid in the interpretation of IR spectra), and NMR chemical shifts.

Reaction Mechanism Modeling : Computational modeling can provide deep insights into potential reaction pathways. For example, calculating the activation energies for nucleophilic attack at the benzylic versus the aryl versus the carbonyl positions can quantitatively predict the regioselectivity of reactions under various conditions. This would complement experimental findings on reaction priorities. stackexchange.com

Mapping Electronic Properties : Calculating and visualizing the molecular electrostatic potential (MEP) map would clearly identify the electron-rich and electron-deficient regions of the molecule, providing a visual guide to its reactivity towards electrophiles and nucleophiles.

By pursuing these research directions, a comprehensive understanding of the chemistry of this compound can be achieved, paving the way for its widespread application in organic synthesis.

Q & A

Q. Table 1: Key Spectral Data

TechniqueKey Peaks/FeaturesReference
1H NMRδ 7.75 (d, J = 8.1 Hz, aromatic H)
HPLCRetention time: 4.48–4.76 min
MS (ESI+)m/z 239.0 [M+H]+ (for trifluoromethyl derivatives)

Advanced: How can synthetic yields of this compound be optimized under varying conditions?

Answer:
Optimization strategies include:

  • Catalyst selection : Use of dimethylformamide (DMF) as a catalyst in thionyl chloride-mediated reactions improves chlorination efficiency (e.g., 96% yield in benzohydrazide synthesis) .
  • Temperature control : Reactions at 60–80°C minimize side products like pyridine N-oxides .
  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilic substitution kinetics for the chloromethyl group .

Basic: What substitution reactions are feasible with this compound?

Answer:
The chloromethyl group undergoes nucleophilic substitutions with:

  • Amines : Forms benzylamine derivatives (e.g., agrochemical intermediates) .
  • Thiols : Produces thioethers for pharmaceutical scaffolds .
  • Alcohols : Yields ethers, critical in herbicide synthesis (e.g., bensulfuron-methyl intermediates) .

Advanced: How should discrepancies in reported reaction efficiencies for nucleophilic substitutions be investigated?

Answer:
Systematic approaches include:

  • Variable screening : Test solvents (polar vs. nonpolar), temperatures (25°C vs. reflux), and nucleophile concentrations .
  • Byproduct analysis : Use HPLC-MS to identify undesired products (e.g., oxidized or dimerized species) .
  • Kinetic studies : Compare rate constants under different conditions to isolate rate-limiting steps .

Basic: What are the critical storage and handling protocols for this compound?

Answer:

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the chloromethyl group .
  • Safety : Avoid contact with metals (corrosion risk) and use spark-proof tools in ventilated areas .

Advanced: What role does this compound play in herbicidal agent synthesis?

Answer:
It serves as a key intermediate in synthesizing bensulfuron-methyl :

  • Step 1 : React with sulfonamides to form sulfonylurea bridges .
  • Step 2 : Hydrolysis of the methyl ester yields the active herbicidal moiety .

Q. Table 2: Intermediate Applications

ApplicationProductReference
Herbicide synthesisBensulfuron-methyl
Pharmaceutical scaffoldsBenzohydrazide derivatives

Advanced: How can computational chemistry predict reactivity in nucleophilic substitutions?

Answer:

  • DFT calculations : Model transition states to assess activation energies for substitutions at the chloromethyl site.
  • Molecular docking : Predict binding affinities for bioactivity studies (e.g., antimicrobial agents) .

Basic: What are common byproducts in this compound synthesis, and how are they identified?

Answer:

  • Byproducts : Include hydrolyzed esters (e.g., benzoic acids) and dimerized chloromethyl species .
  • Detection : Use TLC for preliminary screening and HPLC-MS for structural confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.